molecular formula C10H8ClFO3 B1426010 4-Chloro-2-fluoro-3-methoxycinnamic acid CAS No. 1353001-74-7

4-Chloro-2-fluoro-3-methoxycinnamic acid

Cat. No.: B1426010
CAS No.: 1353001-74-7
M. Wt: 230.62 g/mol
InChI Key: RBQIGCSSGNRGJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-(4-chloro-2-fluoro-3-methoxyphenyl)-2-propenoic acid . The InChI code is 1S/C10H8ClFO3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2-5H,1H3,(H,13,14)/b5-3+ .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is reported to be between 213 - 216 °C . The compound is stable under normal temperatures and pressures. It should be stored in a well-ventilated place and kept in a tightly closed container .

Scientific Research Applications

Analytical and Bioactive Properties

Analytical Methodologies and Quantification Ferulic acid, chemically related to 4-Chloro-2-fluoro-3-methoxycinnamic acid, is a crucial molecule in plant cell architecture with high antioxidant properties, finding applications in the food, health, and cosmetic industries. The extraction of this compound from agricultural waste necessitates appropriate quantification methods, and extensive methodologies have been developed for this purpose over the past decades (Barberousse et al., 2008).

Biological Activities and Health Benefits Ferulic acid, bearing structural similarity to this compound, has demonstrated a broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer actions. Its beneficial effects against conditions related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases, have been well-documented. Over 387 naturally occurring compounds with feruloyl moieties have been identified, showcasing diverse structural patterns, bioactivities, and potential applications in food research (de Oliveira Silva & Batista, 2017).

Pharmaceutical Functions and Applications in Foods The phenolic nature of ferulic acid, related to this compound, makes it an effective component in traditional Chinese medicine herbs. Its low toxicity and easy metabolization in humans, coupled with its protective properties against coronary diseases and cholesterol reduction capabilities, have made it a widely used ingredient in the food and cosmetic industries. Its usage ranges from raw material for vanillin production, preservative, cross-linking agent for food gels and films, to an ingredient in sports foods and skin protection agents (Ou & Kwok, 2004).

Photodegradation Studies and Environmental Implications Studies on the photodegradation of compounds like 2-Ethylhexyl 4-methoxycinnamate can shed light on the environmental behavior and stability of related compounds such as this compound. Understanding the degradation pathways and products is crucial for assessing the environmental impact and designing environmentally-friendly derivatives (Gackowska et al., 2014).

Therapeutic Applications and Bioavailability

Therapeutic Applications and Novel Analogues Ferulic acid, structurally akin to this compound, shows immense potential in treating diseases like diabetes and cancer due to its antioxidant and anti-inflammatory actions. Its capability to form various derivatives and formulations enhances its therapeutic applications, marking its significance in the food and health industry. Patents on Ferulic acid highlight its diverse applications and therapeutic potential (Babbar et al., 2021).

Safety and Hazards

The safety data sheet indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Properties

IUPAC Name

3-(4-chloro-2-fluoro-3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQIGCSSGNRGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200289
Record name 2-Propenoic acid, 3-(4-chloro-2-fluoro-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353001-74-7
Record name 2-Propenoic acid, 3-(4-chloro-2-fluoro-3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353001-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(4-chloro-2-fluoro-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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